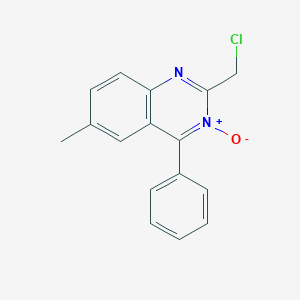

2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide” is a chemical compound that has attracted considerable attention due to its reactivity as an intermediate in the synthesis of quinazoline analogues .

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide hydrochloride with methanolic methylamine . The highly acidic proton of the methyl group at the C-4 position of the quinazoline-3-oxide scaffold has been found to promote acetoxylation to ester derivatives .Molecular Structure Analysis

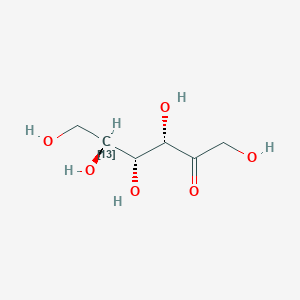

The molecular formula of “2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide” is C15H10Cl2N2O . The dihedral angle between the mean planes of the phenyl ring and the 10-membered quinazoline ring is 63.3 (4)° .Chemical Reactions Analysis

The compound is known to undergo acetoxylation to form ester derivatives when subjected to acetic anhydride under reflux .Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.2 g/mol . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications

1. Key Intermediate in Psychotherapeutic Agents Synthesis The compound is a key intermediate in the synthesis of known useful psychotherapeutic agents . These agents are used for the treatment of mental disorders, providing a significant application in the field of psychiatry.

Antimalarial Research

The discovery of the antimalarial febrifugine and its structure elucidation led to the preparation and investigation of a host of new quinazolines in the search for new and more effective antimalarials . This compound could potentially be used in the development of new antimalarial drugs.

Investigation of Nucleophilic Displacement Reactions

The compound has been used to investigate the susceptibility of chloroquinazolines to nucleophilic displacement reactions by thiols or their salts . This research could lead to the development of new synthetic methods and reactions.

Oxidation Studies

The compound has been used in studies investigating the susceptibility of sulfides of quinazolines to oxidation to sulfoxides and sulfones . This could potentially lead to the development of new oxidation reactions and methods.

Rearrangement Studies

The compound has been used to examine the conditions under which it and related analogs rearrange to the 1,4-benzodiazepine 4-oxide . This research could provide valuable insights into the rearrangement reactions of quinazolines.

Chemotherapeutic Research

The compound has been used in the preparation of new compounds of potential chemotherapeutic value . This suggests a potential application in the development of new cancer treatments.

Safety And Hazards

Future Directions

The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This suggests that future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases.

properties

IUPAC Name |

2-(chloromethyl)-6-methyl-3-oxido-4-phenylquinazolin-3-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)19(20)15(10-17)18-14/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFWEEOVGFHGGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C([N+](=C2C3=CC=CC=C3)[O-])CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353404 |

Source

|

| Record name | 2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide | |

CAS RN |

94206-84-5 |

Source

|

| Record name | 2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)